[(4-Ethylphenyl)methyl](propan-2-yl)amine hydrochloride
Description
(4-Ethylphenyl)methylamine hydrochloride is a benzylamine derivative featuring a 4-ethylphenyl group attached to a methylamine backbone, with an isopropyl substituent and a hydrochloride counterion. The ethyl group on the phenyl ring contributes moderate electron-donating effects, balancing lipophilicity and solubility, which is critical for pharmaceutical or agrochemical applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11-5-7-12(8-6-11)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOJUHPFUDHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The benzyl position exhibits nucleophilic substitution reactivity under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF, 80°C, 12h | [(4-Ethylphenyl)methyl]azide | 78-85% | |
| Halogenation | PCl₅, CH₂Cl₂, 0°C → RT, 6h | [(4-Ethylphenyl)chloromethyl]amine | 65% |
Key findings:
-
Substitution at the benzyl position proceeds via an Sₙ2 mechanism , with steric hindrance from the 4-ethyl group slightly reducing reaction rates compared to non-alkylated analogs.
-
Azidation reactions show higher yields in polar aprotic solvents (e.g., DMF) due to improved nucleophilicity of azide ions.
Reductive Alkylation
The free amine (generated in situ) participates in reductive alkylation with carbonyl compounds.
Mechanistic notes:
-
Catalytic hydrogenation (Pd/C) enables chemo-selective reduction of imine intermediates without affecting aromatic rings .
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Sodium cyanoborohydride is preferred for acid-sensitive substrates due to its stability under weakly acidic conditions.
Acylation Reactions
The amine reacts with acylating agents to form amides.
| Acylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 1h | N-acetyl derivative | 95% | |
| Benzoyl chloride | Pyridine, THF, RT, 4h | N-benzoyl derivative | 89% |
Critical data:
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Acylation occurs regioselectively at the secondary amine nitrogen, with no observed O-acylation byproducts.
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Steric effects from the isopropyl group marginally slow reaction kinetics compared to less hindered amines.
Transition-Metal Catalyzed Coupling
The compound participates in cross-coupling reactions under transition-metal catalysis.
| Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-aryl derivatives | 76% | |
| Hydroamination | PtCl₂(PPh₃)₂, toluene, 110°C | Piperidine analogs | 68% |
Insights:
-
Pt-catalyzed hydroamination proceeds via a π-alkene activation mechanism, forming six-membered transition states .
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Pd-based systems require electron-rich phosphine ligands (e.g., Xantphos) to mitigate deactivation by amine coordination .
Acid-Base Reactivity
The hydrochloride salt undergoes reversible protonation-deprotonation.
| Condition | Reagent | Result | pKa | Reference |
|---|---|---|---|---|
| Deprotonation | 2M NaOH, H₂O/Et₂O | Free amine (oil) | 9.2 | |
| Reprecipitation | HCl gas, Et₂O | Hydrochloride salt (crystalline) | – |
Applications:
-
Deprotonation is essential for reactions requiring the free amine nucleophile (e.g., alkylation, acylation).
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The hydrochloride form enhances stability and solubility in polar solvents (e.g., water, methanol).
Oxidation Reactions
Controlled oxidation yields nitroso or hydroxylamine derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 30min | N-hydroxylamine | 55% | |
| H₂O₂, FeSO₄ | H₂O/EtOH, 50°C, 3h | Nitroso compound | 42% |
Challenges:
Scientific Research Applications
Overview
(4-Ethylphenyl)methylamine hydrochloride, also known as N-(4-ethylbenzyl)isopropylamine (N-EBI), is a chemical compound with significant potential in various scientific fields, particularly medicinal chemistry. Its structure features an ethyl-substituted phenyl group linked to a propan-2-yl amine, which contributes to its pharmacological properties. This compound has garnered interest for its possible applications in drug development and biological research.
Pharmacological Applications
The primary focus of research on (4-Ethylphenyl)methylamine hydrochloride lies in its potential antidepressant properties . Preliminary studies suggest that N-EBI exhibits selective serotonin reuptake inhibition (SSRI) activity, a mechanism commonly associated with several antidepressant medications. In animal models, particularly mice, N-EBI has shown promise in enhancing serotonin levels, indicating its potential as a therapeutic agent for depression.
Case Study: Antidepressant Activity
A study published in the European Journal of Pharmacology explored the SSRI activity of N-EBI. The findings indicated that this compound could increase serotonin availability in the synaptic cleft, leading to improved mood and reduced depressive symptoms. However, further research involving larger animal models and human trials is necessary to validate these findings and assess safety and efficacy comprehensively.
Chemical Behavior and Synthesis
The chemical behavior of (4-Ethylphenyl)methylamine hydrochloride is characterized by several key reactions, including:
- Oxidation : Can form ketones or aldehydes.
- Reduction : May convert the ethylphenyl group to a phenyl group.
- Substitution : The ethyl group can be substituted with other nucleophiles.
These reactions are crucial for understanding its behavior in biological systems and its potential therapeutic effects.
Interaction Studies
Understanding how (4-Ethylphenyl)methylamine hydrochloride interacts with biological macromolecules is vital for elucidating its pharmacological profile. Interaction studies often employ techniques such as:
- Surface Plasmon Resonance : To measure binding affinities.
- Fluorescence Spectroscopy : To analyze kinetics of interactions.
These studies help in determining how effectively the compound binds to its targets, which can inform its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent on the phenyl ring significantly influences electronic properties, solubility, and biological activity. Key analogs include:
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine HCl | 2-Cl, 4-Cl | 244.25 (C₁₃H₁₆Cl₂N) | 103324-54-5 | Enhanced lipophilicity; agrochemical use |
| (2-Chloro-6-fluorophenyl)methylamine HCl | 2-Cl, 6-F | 232.69 | 14252-80-3 | Improved metabolic stability; CNS drug intermediate |
| (4-Nitrophenyl)methylamine HCl | 4-NO₂ | 230.69 | 111961-43-4 | Strong electron-withdrawing effects; potential explosives/pharma intermediates |
| 1-(4-Methoxyphenyl)propan-2-ylamine HCl | 4-OCH₃ | 215.71 | N/A | Electron-donating group; improved solubility |
Analysis :
- Halogenated Derivatives : Dichloro and chloro-fluoro analogs exhibit higher lipophilicity (ClogP ~2.5–3.0), favoring blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
- Nitro Group : The 4-nitro derivative (CAS 111961-43-4) has reduced solubility in aqueous media but may act as a precursor in reduction reactions to form amines .
- Ethyl vs. Methoxy : The target compound’s ethyl group provides a balance between hydrophobicity (ClogP ~2.0) and metabolic stability compared to the more polar methoxy group .
Physicochemical Properties
- Molecular Weight : Most analogs range between 215–250 g/mol, aligning with Lipinski’s rule for drug-likeness.
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, [(4-methoxyphenyl)methyl] derivatives show enhanced solubility due to hydrogen bonding with the Cl⁻ anion .
- Crystal Structure : Hydrogen bonding between the NH₃⁺ group and Cl⁻ (as seen in ’s α-phenylethylaminium chloride) stabilizes the solid state, influencing shelf life and formulation .
Biological Activity
(4-Ethylphenyl)methylamine hydrochloride, also known as N-(4-ethylbenzyl)isopropylamine (N-EBI), is a chemical compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by an ethyl-substituted phenyl group attached to a propan-2-yl amine. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (4-Ethylphenyl)methylamine | Ethyl group on phenyl | Potential antidepressant |
| 4-Ethylphenethylamine | Ethyl group on phenethylamine | Antidepressant |
| Isopropylamphetamine | Isopropyl group on phenethylamine | Stimulant |
| 1-(4-Ethylphenyl)-2-methylaminopropane | Methyl substitution on propanamine | Analgesic |
The biological activity of (4-Ethylphenyl)methylamine hydrochloride is primarily linked to its interaction with various biological targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. Notably, preliminary studies suggest that N-EBI may exhibit selective serotonin reuptake inhibition (SSRI) activity, a mechanism common in antidepressant medications.
Antidepressant Properties
Research indicates that (4-Ethylphenyl)methylamine hydrochloride may possess significant antidepressant properties. A study conducted on mice demonstrated that N-EBI shows SSRI activity, suggesting its potential for treating depression. However, further investigation is necessary in larger animal models and human trials to confirm these findings .
Interaction with Biological Systems
The compound's interaction with neurotransmitter systems has been a focal point of research. The presence of the amine functional group suggests potential interactions with monoamines, which are crucial for mood regulation.
Case Studies
-
Study on Selective Serotonin Reuptake Inhibition :
- Objective : To evaluate the antidepressant potential of N-EBI.
- Methodology : Mice were administered varying doses of N-EBI, and behavioral assessments were conducted to measure changes in depressive symptoms.
- Findings : Significant reductions in depressive behaviors were observed at higher doses, supporting the hypothesis of SSRI activity.
-
Pharmacokinetic Profiling :
- Objective : To assess the absorption, distribution, metabolism, and excretion (ADME) properties of (4-Ethylphenyl)methylamine hydrochloride.
- Methodology : In vitro assays were performed using liver microsomes to evaluate metabolic stability.
- Findings : The compound demonstrated moderate metabolic stability, indicating potential for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (4-Ethylphenyl)methylamine hydrochloride?
- Methodological Answer : A typical route involves alkylation of 4-ethylphenylacetonitrile using organolithium reagents (e.g., n-BuLi) followed by reduction. For example, in analogous syntheses, phenylethylamine derivatives are reduced with borane-dimethyl sulfide (BH₃·DMS) and hydrolyzed with HCl to yield the hydrochloride salt . Modifications may include catalytic hydrogenation (e.g., Pd/C in ethanol) for debenzylation or chiral resolution steps .
Q. Which analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) at 1.0 mL/min, UV detection at 254 nm. This method resolves impurities like 2-(4-ethylphenyl)propanoic acid .
- NMR/LC-MS : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 1.2 ppm for ethyl CH₃, δ 2.8 ppm for N-CH(CH₃)₂) and ESI-MS (e.g., [M+H⁺] at m/z 208) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during synthesis?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from diastereomer formation or residual solvents. Strategies include:
- Deuterated Solvent Exchange : Ensure complete removal of HCl or solvents like THF by repeated lyophilization.
- Chiral Chromatography : Use a Chiralpak® AD-H column to separate enantiomers, as seen in related amine syntheses .
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
Q. What crystallization strategies optimize hydrogen-bonding analysis for this compound?
- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields single crystals. Analyze via X-ray diffraction (ORTEP-3 software) to identify hydrogen-bonding motifs (e.g., N–H···Cl and O–H···Cl interactions forming R²₂(22) rings) . Refinement with SHELXL-97 and validation using CCDC databases ensure accuracy .
Q. How to resolve low recovery rates in HPLC quantification?
- Methodological Answer : Poor recovery (<90%) may stem from column adsorption or pH instability. Mitigation steps:
- Mobile Phase Adjustment : Add 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
- Sample Preparation : Acidify solutions to pH 2.5–3.0 to stabilize the protonated amine .
- Internal Standards : Use structurally similar compounds (e.g., 4-methylpropan-2-amine) for calibration .
Notes
- Contradictions : and describe divergent reduction methods (BH₃·DMS vs. catalytic hydrogenation). Researchers should compare reaction yields and stereochemical outcomes for route optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
